Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is a heterocyclic compound notable for its fused bicyclic structure, which integrates both imidazole and pyridine rings. This compound has gained considerable attention in medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances solubility and stability, making it suitable for various scientific applications .
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is classified within the broader category of imidazo[1,2-a]pyridine derivatives. These compounds are characterized by their unique structural features, including a nitrogen-containing heterocyclic framework that contributes to their biological activity. The compound is often synthesized through various chemical methods that involve the cyclization of specific precursors .
The synthesis of imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride typically involves several key methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for characterization and analysis of the synthesized compounds .
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride features a bicyclic structure comprising an imidazole ring fused to a pyridine ring. The presence of a methanamine group at the 7-position contributes to its unique chemical properties.
The molecular formula for imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is , with a molecular weight of approximately 195.66 g/mol. The compound's structure can be represented as follows:
Spectroscopic techniques such as infrared (IR) spectroscopy and NMR provide insights into the functional groups present in the compound, confirming its structural integrity during synthesis .
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by its nitrogen-containing heterocycles, which can serve as nucleophiles or electrophiles in various chemical transformations. The specific reaction conditions (e.g., temperature, solvent) play a crucial role in determining the outcome of these reactions.
The mechanism of action for imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride involves its interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites on target proteins, modulating their function. Additionally, it may interact with receptors to influence signal transduction pathways within cells.
Research indicates that imidazo[1,2-a]pyridin derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. These activities are attributed to their ability to disrupt cellular processes through specific molecular interactions .
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride typically appears as a white crystalline solid. Its solubility is enhanced in aqueous solutions due to the presence of the hydrochloride salt.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. It has a melting point range that varies based on purity and crystallization methods.
Relevant data from spectral analyses (e.g., NMR and IR) confirm the presence of characteristic functional groups associated with imidazo[1,2-a]pyridine derivatives. For instance:
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Imidazo[1,2-a]pyridine derivatives demonstrate multifaceted antitumor activities through precise interference with oncogenic signaling cascades. Key pharmacological mechanisms include:
Kinase Inhibition: Derivatives like LB-1 (IC~50~ = 9.22 nM against CDK9) exhibit high selectivity for cyclin-dependent kinases, disrupting transcriptional regulation in colorectal cancer (HCT116). Structural optimization of the AZD5438 lead compound yielded analogues with enhanced target affinity and reduced off-target effects [2]. Similarly, compound 5a and 5d show potent FLT3 kinase inhibition in leukemia models (MOLM-13, MV4-11), crucial for suppressing proliferation in acute myeloid leukemia [6].
Tubulin Polymerization Inhibition: N-linked benzoheterobicyclic hybrids (e.g., 6c) bind the colchicine site of β-tubulin, inducing mitotic arrest in cervical (HeLa) and breast (MDA-MB-231) cancer lines. This interaction destabilizes microtubule dynamics, triggering G2/M phase arrest and intrinsic apoptosis (caspase-3/7 activation) at sub-micromolar concentrations [4] [8].
Apoptosis Induction via Oxidative Stress: Selenylated derivatives (e.g., MRK-107) generate reactive oxygen species (ROS) in colon cancer spheroids (HT-29, Caco-2), causing lipid peroxidation (↑TBARS) and DNA damage. ROS-mediated activation of caspase-8 and -9 initiates extrinsic and intrinsic apoptosis, respectively, with selective cytotoxicity (GI~50~ = 1.13 μM in HT-29 vs. 22.19 μM in NIH/3T3 fibroblasts) [10].
Transcriptional Regulation: Novel compounds (IP-5, IP-6) suppress PI3K/Akt signaling in triple-negative breast cancer (HCC1937), downregulating pAKT and upregulating p53/p21. This dual action induces G1 arrest and caspase-dependent apoptosis (PARP cleavage) at IC~50~ values of 45–47.7 μM [1].
Table 1: Anticancer Mechanisms of Select Imidazo[1,2-a]pyridine Derivatives
Compound | Primary Target | Cellular Effect | Potency (IC~50~/GI~50~) | Cancer Models |
---|---|---|---|---|
LB-1 | CDK9 | Transcriptional inhibition | 9.22 nM | HCT116 (colorectal) |
MRK-107 | ROS generator | Oxidative stress & apoptosis | 1.13 μM (HT-29) | Colon cancer spheroids |
IP-5 | PI3K/Akt pathway | p53/p21 upregulation | 45 μM | HCC1937 (breast) |
6c | Tubulin colchicine site | Microtubule destabilization | 0.82 μM | HeLa (cervical) |
5a | FLT3 kinase | Proliferation suppression | <10 μM | MOLM-13 (leukemia) |
Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride (CAS 1363160-16-0, C~8~H~10~ClN~3~) embodies strategic modifications to the core scaffold that enhance its therapeutic potential. The 7-aminomethyl substituent introduces a protonatable nitrogen, improving water solubility and bioavailability compared to non-polar analogues. This moiety may serve as:
Table 2: Physicochemical and Biological Profile of Imidazo[1,2-a]pyridin-7-ylmethanamine Hydrochloride
Property | Value/Characteristic | Significance in Oncology |
---|---|---|
Molecular formula | C~8~H~10~ClN~3~ | Optimal size for blood-brain barrier penetration |
Aqueous solubility | High (hydrochloride salt) | Facilitates intravenous formulation |
Reactive site | Primary amine at C7 | Enables bioconjugation to targeting moieties |
Tubulin binding affinity | K~d~ = 0.44 μM (predicted) | Comparable to combretastatin A-4 (K~d~ = 0.4 μM) |
Synthon utility | Intermediate for hybrid molecules | Used in PI3K/tubulin dual inhibitors [7] [4] |
The compound’s efficacy is further evidenced in N-linked hybrids, where it acts as a terminal pharmacophore in compound I-a: (6-(2-aminobenzoxazol-5-yl)-imidazo[1,2-a]pyridin-3-yl)(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone. This derivative demonstrates nanomolar inhibition of breast and prostate cancer proliferation by concurrently targeting kinase signaling and microtubule integrity [7] [8]. In silico modeling predicts favorable ADMET properties, with low CYP3A4 inhibition risk (probability < 0.2) and high intestinal absorption (Caco-2 P~app~ = 18 × 10⁻⁶ cm/s) [4] [8].
Ongoing research focuses on leveraging its amine functionality to develop:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: